

Application Notes and Protocols: EMD-1204831 in Lung Cancer Xenograft Models

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Compound of Interest		
Compound Name:	EMD-1204831	
Cat. No.:	B1192697	Get Quote

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Introduction

EMD-1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met/Hepatocyte Growth Factor (HGF) signaling pathway is a critical driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[1] Aberrant activation of c-Met, through mutation, amplification, or overexpression, can lead to increased tumor cell proliferation, survival, migration, and invasion. **EMD-1204831** selectively binds to the MET tyrosine kinase, thereby disrupting these downstream signaling cascades and inducing cell death in tumors that are dependent on this pathway.[1][3] Preclinical studies have demonstrated that **EMD-1204831** can induce the regression of human tumor xenografts in murine models, highlighting its potential as a therapeutic agent for lung cancer.[1][2][3]

These application notes provide a comprehensive overview of the use of **EMD-1204831** in lung cancer xenograft models, including its mechanism of action, detailed experimental protocols, and relevant data presentation.

Mechanism of Action: c-Met Signaling Inhibition

The c-Met receptor, upon binding its ligand HGF, undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cancer cell survival and proliferation.

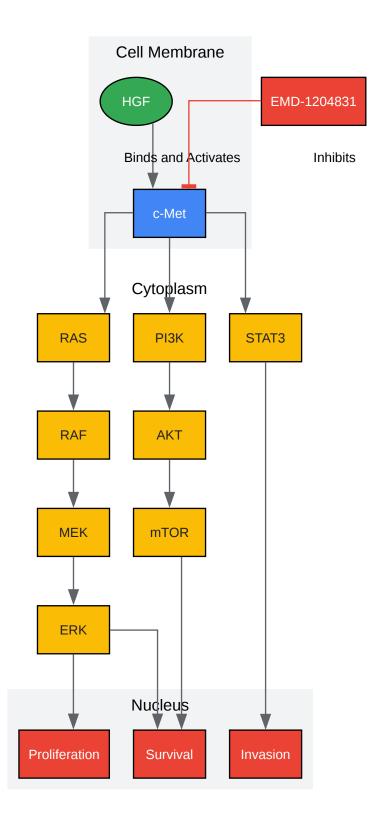






EMD-1204831 exerts its anti-tumor effects by directly inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.









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References

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